molecular formula C10H14ClN3O5 B8057351 2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride

2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride

Cat. No.: B8057351
M. Wt: 291.69 g/mol
InChI Key: YBUPSOQAGSOATG-QXKVDVGOSA-N
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Description

CSRM617 (hydrochloride) is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), which is a master regulator of the androgen receptor. The compound has a molecular formula of C10H13N3O5 · HCl and a molecular weight of 291.69 g/mol . It is known for its ability to induce apoptosis in prostate cancer cells by disrupting OC2 target genes promoter binding .

Scientific Research Applications

CSRM617 (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CSRM617 (hydrochloride) involves the condensation of (2,3,4-trihydroxyphenyl)methylene with hydrazino-2-amino-3-hydroxy-1-propanone, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of CSRM617 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

CSRM617 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral to slightly acidic pH.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. Conditions include controlled temperatures and pH to prevent over-oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CSRM617 (hydrochloride) is unique due to its high selectivity for the transcription factor ONECUT2 (OC2) and its potent ability to induce apoptosis in prostate cancer cells. This specificity makes it a valuable tool for studying OC2-related pathways and developing targeted therapies for androgen receptor-related conditions .

Properties

IUPAC Name

2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-3,6,14-17H,4,11H2,(H,13,18);1H/b12-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUPSOQAGSOATG-QXKVDVGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=N/NC(=O)C(CO)N)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019550
Record name 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848237-08-0, 1353749-74-2
Record name 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-hydroxy-N'-[(E)-(2,3,4-trihydroxyphenyl)methylene]propanehydrazide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride
Reactant of Route 2
2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride
Reactant of Route 3
2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride
Reactant of Route 4
2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride
Reactant of Route 5
2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride
Reactant of Route 6
2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride

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